(9H-Fluoren-9-yl)methyl ((2S,3R)-3-(tert-butoxy)-1-hydroxybutan-2-yl)carbamate
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Overview
Description
(2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol is a chemical compound with the molecular formula C23H29NO4. It is a derivative of butanol and contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Butanol Derivative: The protected amino compound is then reacted with tert-butyl bromoacetate to form the tert-butoxy derivative. This reaction is usually carried out in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques such as column chromatography to obtain (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol in high purity.
Industrial Production Methods
Industrial production of (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino compound.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group in the butanol moiety can undergo oxidation to form a ketone or reduction to form an alkane.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed
Deprotection: Free amino compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketone derivative.
Reduction: Alkane derivative.
Scientific Research Applications
(2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is used in the conjugation of peptides to other biomolecules for various biological studies.
Material Science: It is used in the synthesis of peptide-based materials for applications in nanotechnology and materials science.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under mild conditions using a base such as piperidine. This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-(Fmoc-amino)-3-azidobutyric acid: Similar in structure but contains an azido group instead of a tert-butoxy group.
(2R,3R)-2-(Fmoc-amino)-3-allyloxycarbonylaminobutyric acid: Contains an allyloxycarbonyl group instead of a tert-butoxy group.
Uniqueness
(2R,3R)-2-(Fmoc-amino)-3-tert-butoxy-1-butanol is unique due to its tert-butoxy group, which provides steric hindrance and stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where stability and selective deprotection are crucial.
Properties
Molecular Formula |
C23H29NO4 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3R)-1-hydroxy-3-[(2-methylpropan-2-yl)oxy]butan-2-yl]carbamate |
InChI |
InChI=1S/C23H29NO4/c1-15(28-23(2,3)4)21(13-25)24-22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-21,25H,13-14H2,1-4H3,(H,24,26)/t15-,21+/m1/s1 |
InChI Key |
LBVPBNDGSCZOTB-VFNWGFHPSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C |
Origin of Product |
United States |
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